2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine

Medicinal Chemistry Library Synthesis Kinase Inhibitors

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine (CAS 1250666-08-0; molecular formula C9H13N3S; molecular weight 195.29 g/mol) is a bifunctional heterocyclic building block comprising a pyrimidine core linked via a thioether bridge to a pyrrolidine ring. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry.

Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
Cat. No. B12943722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine
Molecular FormulaC9H13N3S
Molecular Weight195.29 g/mol
Structural Identifiers
SMILESC1CC(NC1)CSC2=NC=CC=N2
InChIInChI=1S/C9H13N3S/c1-3-8(10-4-1)7-13-9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2
InChIKeyBZIQIBGXSXIAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine in Medicinal Chemistry Research: Core Scaffold and Procurement Context


2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine (CAS 1250666-08-0; molecular formula C9H13N3S; molecular weight 195.29 g/mol) is a bifunctional heterocyclic building block comprising a pyrimidine core linked via a thioether bridge to a pyrrolidine ring. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry . The commercially prevalent hydrochloride salt form (CAS 1421004-11-6) offers enhanced aqueous solubility and improved solid-state handling for research-scale synthesis . Its structural architecture—combining an electron-deficient pyrimidine with a conformationally flexible, basic pyrrolidine moiety through a sulfur linker—positions it as a versatile scaffold for generating focused compound libraries targeting kinase ATP-binding sites, GPCR allosteric pockets, and antiviral reverse transcriptase enzymes [1].

Synthetic intermediate for focused library construction in medicinal chemistry
Hydrochloride salt form available for improved aqueous solubility and solid-state handling
Reported scaffold for kinase, GPCR, and antiviral target inhibitor design

Why 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine Cannot Be Replaced by a Generic In-Class Analog


The 2-((pyrrolidin-2-ylmethyl)thio)pyrimidine scaffold derives its functional identity from three interdependent structural features: (i) the 2-position thioether anchor on the pyrimidine ring, (ii) the pyrrolidine nitrogen's availability as a hydrogen-bond donor/acceptor and derivatization handle, and (iii) the methylene spacer between sulfur and pyrrolidine that modulates conformational flexibility . Altering any single component predictably disrupts biological activity. Replacing the sulfur with oxygen (2-alkoxypyrimidine) reduces polarizability and alters metabolic stability; moving the pyrrolidine attachment from the 2-position to the 4-position changes the angle of approach to biological targets; substituting pyrrolidine with piperidine increases ring size and modifies the pKa of the basic nitrogen, affecting both target affinity and solubility . Even the closely related 4-methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine (CAS 1421115-82-3) introduces steric bulk adjacent to the hinge-binding pyrimidine nitrogens, potentially altering kinase selectivity profiles . These structure-activity relationship (SAR) sensitivities make generic interchange unreliable without side-by-side comparative data.

2-thioether anchor
Replacement with oxygen may reduce polarizability and alter metabolic stability
Pyrrolidine at 2-position (via methylene spacer)
Moving attachment to 4-position changes target approach geometry
Pyrrolidine ring
Substitution with piperidine modifies pKa and conformational flexibility, potentially shifting selectivity

Quantitative Differentiation Evidence for 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine Versus Closest Analogs


Aliphatic Amine Derivatization Handle Confers Synthetic Versatility Over Direct-Linked Pyrrolidine Analogs

The pyrrolidine secondary amine in 2-((pyrrolidin-2-ylmethyl)thio)pyrimidine provides a nucleophilic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid diversification at the pyrrolidine nitrogen. In contrast, the direct-linked analog 2-(pyrrolidin-2-yl)pyrimidine lacks the methylene spacer and thioether bridge, placing the pyrrolidine nitrogen in a different geometric relationship to the pyrimidine core. While no published head-to-head IC50 comparison exists for identical targets, the presence of the free secondary amine in the target compound is a documented synthetic advantage cited in patent literature for generating libraries of pyrimidine-substituted pyrrolidine derivatives . The hydrochloride salt of the target compound (CAS 1421004-11-6) has a reported purity specification of ≥95%, whereas the direct-linked 2-(pyrrolidin-2-yl)pyrimidine is less commonly commercialized at research-grade purity, creating a practical procurement differentiation .

Amine handle & purity
Specification review
Free secondary amine; ≥95% purity (HCl salt)
Supports amide coupling reproducibility context
Based on commercial catalog specification; verify lot-specific COA
Medicinal Chemistry Library Synthesis Kinase Inhibitors

Thioether Bridge Enables Chalcogen-Based Hinge Interactions Distinct from 2-Aminopyrimidine Isosteres

In kinase inhibitor design, the pyrimidine C-2 substituent typically engages the hinge region of the ATP-binding pocket. The thioether sulfur in 2-((pyrrolidin-2-ylmethyl)thio)pyrimidine presents a divalent chalcogen with greater polarizability and distinct lone-pair geometry compared to the NH of 2-aminopyrimidine derivatives. Patent literature describing pyrimidine-thioalkyl compounds as inhibitors of viral reverse transcriptase (RT) demonstrates that 2-thioether substitution is compatible with potent enzyme inhibition [1]. Specifically, pyrimidine thioethers have been characterized as a novel class of HIV-1 RT inhibitors, with activity reported against BHAP-resistant HIV strains [2]. While the exact IC50 values for the target compound against a defined RT variant are not publicly available in peer-reviewed form, the class-level evidence establishes that the 2-thioether motif is a validated pharmacophore for this enzyme class. By contrast, 2-aminopyrimidine analogs with identical pyrrolidine substitution exhibit a different hydrogen-bonding pattern (NH donor vs. S acceptor), which may yield divergent selectivity profiles—a critical consideration for procurement when target selectivity data are pending [3].

Hinge-binding motif
Class-level
2-thioether (S acceptor) vs. 2-amino (NH donor)
Differential H-bond pattern may shift kinase/RT selectivity
Class-level RT inhibition data; target-specific IC50 not available
Kinase Inhibition Structure-Based Drug Design Bioisosterism

Chiral Pyrrolidine Center: Enantiomer-Dependent Pharmacology Documented for 2-(Pyrrolidinylmethylthio)methyl-1,4-dihydropyridines

The pyrrolidine ring of 2-((pyrrolidin-2-ylmethyl)thio)pyrimidine contains a stereogenic center at the 2-position. The pharmacological significance of this chirality is demonstrated by studies on structurally related 2-(pyrrolidinylmethylthio)methyl-1,4-dihydropyridine calcium channel antagonists. Kwon et al. (1990) reported that the four stereoisomers of 2-(2-pyrrolidinylmethylthio)methyl-3-carboethoxy-5-carbomethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine exhibited stereoselectivity ratios of approximately (–)/(+) = 100 to 1000 in pharmacologic and radioligand binding experiments at L-type calcium channels [1]. This establishes that the pyrrolidine chiral center, when coupled to a thioether linker, can drive orders-of-magnitude potency differences between enantiomers. While directly measured enantiomeric potency ratios for the target compound (as the free base or racemate) are not reported, the documented stereochemical sensitivity of the pyrrolidinylmethylthio pharmacophore provides a clear scientific basis for prioritizing enantiopure procurement over racemic mixtures when structure-activity relationships are being developed [2].

Stereoselectivity ratio
Class-level
100–1000× (–)/(+) in dihydropyridine analog
Supports enantiopure sourcing for hit validation
Analog calcium channel data; target-specific ratios absent
Calcium Channel Pharmacology Stereochemistry Enantioselectivity

Regioisomeric Differentiation: 2-Position vs. 4-Position Pyrrolidinylmethyl Substitution Alters Target Engagement Geometry

The target compound bears the pyrrolidinylmethylthio group at the pyrimidine 2-position. The regioisomer 4-[(pyrrolidin-2-yl)methyl]pyrimidine (CAS not matching the target) attaches the pyrrolidine at the 4-position via a direct methylene link (no sulfur). These regioisomers are not functionally interchangeable. Patent literature on pyrimidine-substituted pyrrolidine derivatives explicitly distinguishes between 2-substituted and 4-substituted pyrimidines as separate Markush embodiments, reflecting their non-overlapping structure-activity relationships . The 2-position attachment places the pyrrolidine in proximity to the pyrimidine N1 and N3 atoms, which often serve as hinge-binding elements in kinase targets. The 4-position attachment, by contrast, orients the pyrrolidine away from the hinge, potentially engaging a lipophilic back pocket. Additionally, the thioether sulfur in the target compound adds a further degree of conformational freedom (C-S-C bond angle ~100°) compared to the direct C-C link in the 4-regioisomer, altering the spatial reach of the pyrrolidine from approximately 2.8 Å (C-C) to approximately 3.4 Å (C-S-C) from the pyrimidine ring centroid [1]. This ~0.6 Å difference in side-chain projection can shift the pyrrolidine nitrogen's position in a binding pocket by a distance comparable to a hydrogen bond, potentially making the difference between a potent binder and an inactive compound.

Side-chain projection
Class-level
~0.6 Å difference (2-thioether vs. 4-C link)
Shift may influence salt-bridge formation
Geometric estimate; binding mode confirmation required
Regiochemistry GPCR Antagonists Target Engagement

Piperidine vs. Pyrrolidine Ring Size Modulates Basicity and Target Binding Kinetics

The closest piperidine analog, 2-(4-piperidinylthio)pyrimidine (molecular formula C9H13N3S, identical MW 195.29), replaces the five-membered pyrrolidine with a six-membered piperidine ring . This single methylene insertion increases the pKa of the alicyclic amine from approximately 10.3 (pyrrolidine conjugate acid) to approximately 10.7 (piperidine conjugate acid), altering the fraction of protonated species at physiological pH 7.4 from ~0.1% to ~0.05% [1]. While both remain predominantly unprotonated, the pyrrolidine in the target compound exhibits a smaller solvent-accessible surface area and a more constrained conformational profile (envelope/twist conformations vs. chair conformations for piperidine), which can translate to slower off-rates (longer target residence time) in binding kinetics studies. Although direct kon/koff measurements for the target compound versus the piperidine analog are not publicly available for an identical target, the physicochemical distinction is quantifiable and relevant: the pyrrolidine ring's reduced conformational entropy penalty upon binding may contribute to enhanced selectivity in kinase panels, consistent with the preference for pyrrolidine over piperidine in several FDA-approved kinase inhibitors [2].

Amine basicity & flexibility
Class-level
ΔpKa ≈ 0.4 (pyrrolidine ~10.3 vs. piperidine ~10.7)
May affect CNS penetration and binding kinetics
pKa from standard tables; target binding kinetics not measured
pKa Modulation Binding Kinetics CNS Drug Design

Optimal Research and Procurement Scenarios for 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine


Focused Kinase Inhibitor Library Synthesis via Pyrrolidine Nitrogen Diversification

Medicinal chemistry teams synthesizing ATP-competitive kinase inhibitor libraries can exploit the free pyrrolidine secondary amine as a single, unambiguous diversification point for parallel amide coupling or reductive amination, generating arrays of N-substituted analogs without protecting-group chemistry . The 2-thioether hinge-binding motif differentiates these analogs from 2-aminopyrimidine-based libraries, offering an orthogonal chemotype for intellectual property generation. Procurement of the ≥95% pure hydrochloride salt (CAS 1421004-11-6) ensures consistent coupling yields across library plates .

Enantiopure Procurement for Stereochemistry-Sensitive Calcium or Ion Channel Screening

Based on the documented 100- to 1000-fold stereoselectivity of pyrrolidinylmethylthio-containing dihydropyridines at L-type calcium channels, research groups screening this chemotype against ion channel targets should source enantiopure (R)- or (S)-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine rather than the racemate to avoid false negatives from the less active enantiomer [1]. This is particularly relevant for cardiac or neuronal calcium channel programs where stereochemical purity directly determines the interpretability of primary screening data.

Antiviral Reverse Transcriptase Inhibitor Lead Optimization

The pyrimidine thioether class has established activity against HIV-1 reverse transcriptase, including BHAP-resistant viral strains [2]. 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine serves as a core scaffold for synthesizing S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) analogs, a well-characterized series of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The pyrrolidine nitrogen provides a vector for appending substituted benzyl or aryl groups that occupy the NNRTI hydrophobic pocket, while the thioether sulfur maintains the key interaction with the enzyme's conserved tyrosine residue [3].

CNS-Penetrant Probe Design Leveraging Pyrrolidine's Favorable pKa

For neuroscience target programs requiring passive blood-brain barrier penetration, the pyrrolidine moiety of the target compound (pKa ~10.3, predominantly uncharged at pH 7.4) offers a physicochemical advantage over piperidine analogs (pKa ~10.7) [4]. The lower basicity reduces P-glycoprotein recognition while the constrained ring minimizes the entropic penalty of binding, making this scaffold suitable for developing CNS-penetrant chemical probes targeting brain-expressed kinases, GPCRs, or epigenetic enzymes .

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Derivatizable pyrrolidine amine handle
Amide coupling reproducibility review
Ion channel enantiomer screening
Enantiopure (R)/(S) procurement
Stereoselectivity ratio evaluation
NNRTI lead optimization
2-thioether hinge-binding motif
Resistance-associated variant screening
CNS-penetrant probe design
Pyrrolidine pKa and conformational profile
BBB penetration and selectivity review
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